A-Carboxy-D-glutamic acid

Vitamin K Cycle Peptide Synthesis Coagulation Research

Researchers investigating vitamin K-dependent carboxylation require stereochemically pure D-γ-carboxyglutamic acid-the common L-isomer undergoes racemization during synthesis and storage, confounding assay specificity and chiral analytical validation. Substituting with non-carboxylated D-glutamic acid or racemic mixtures invalidates results, as the carboxylase exhibits strict L-substrate specificity. A-Carboxy-D-glutamic acid (CAS 64153-47-5) resolves this: • Non-substrate negative control for carboxylase activity assays • Chiral building block for SPPS of protease-resistant Gla-domain peptides • Validated linker/modifier for radiopharmaceutical conjugates with reduced renal accumulation • Reference standard for chiral HPLC enantiomeric purity method development.

Molecular Formula C8H10N2O2
Molecular Weight 191.14 g/mol
CAS No. 64153-47-5
Cat. No. B555491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Carboxy-D-glutamic acid
CAS64153-47-5
Synonyms64090-98-8; 3-(3-Pyridyl)-L-alanine; (S)-2-Amino-3-(pyridin-3-yl)propanoicacid; L-3-PYRIDYLALANINE; 3-(3-Pyridyl)alanine; 3'-Aza-L-phenylalanine; (2S)-2-amino-3-(pyridin-3-yl)propanoicacid; 3'-PYRIDYL-L-ALA; (S)-2-Amino-3-(3-pyridyl)propionicacid; (2S)-2-amino-3-pyridin-3-ylpropanoicacid; (2S)-2-Amino-3-pyridin-3-yl-propanoicacid; 28105-69-3; (2S)-2-AMINO-3-(3-PYRIDYL)PROPANOICACID; 3-Aza-D-phenylalanine; 3-Aza-L-phenylalanine; 3-(Pyridin-3-yl)-D-alanine; 3-(Pyridin-3-yl)-L-alanine; DL-3-(3-PYRIDYL)ALANINE; L-3-(3-PYRIDYL)-ALANINE; 3-[(2S)-2-Amino-2-carboxyethyl]pyridine; AmbotzHAA1230; (2R)-2-Amino-3-(pyridin-3-yl)propionicacid; beta-(3-Pyridyl)alanine; 3-Pyridin-3-yl-L-alanine; 3-PYRIDYL-L-ALANINE
Molecular FormulaC8H10N2O2
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
InChIKeyDFZVZEMNPGABKO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-Carboxy-D-glutamic acid Physicochemical & Biological Profile


A-Carboxy-D-glutamic acid, also known as γ-Carboxy-D-glutamic acid or (3R)-3-aminopropane-1,1,3-tricarboxylic acid, is a non-proteinogenic D-amino acid derivative with the molecular formula C6H9NO6 and a molecular weight of 191.14 g/mol . This compound is a stereoisomer of L-γ-carboxyglutamic acid, which is the naturally occurring form found in vitamin K-dependent proteins of the blood coagulation cascade [1]. It is characterized by the presence of three carboxyl groups, a feature that underpins its unique metal-chelating properties, particularly for calcium ions [1]. Unlike its L-counterpart, the D-isomer is a synthetic product, primarily utilized as a chiral building block in peptide synthesis and as a research tool to investigate structure-activity relationships in calcium-binding proteins [2].

Chiral building block for Gla-containing peptide synthesis
Negative control for vitamin K-dependent carboxylase assays
Reference standard for chiral HPLC enantiomeric purity
Probe for Ca2+-binding domain structure-activity studies

Why A-Carboxy-D-glutamic Acid Is Not Interchangeable


Substituting A-Carboxy-D-glutamic acid (CAS 64153-47-5) with its more common L-isomer or non-carboxylated D-glutamic acid is not scientifically valid due to profound differences in stereospecific biological activity and physicochemical properties. The vitamin K-dependent carboxylase enzyme, responsible for the post-translational modification of glutamate residues in clotting factors, exhibits strict substrate specificity for L-glutamic acid residues and does not carboxylate D-glutamic acid residues [1]. This chiral discrimination is fundamental to the function of coagulation proteins, and the use of the D-isomer in research enables the study of these processes without the confounding factor of endogenous enzymatic modification. Furthermore, comparative in vivo studies in radiopharmaceutical models have demonstrated that the presence of an additional γ-carboxyl group on the D-glutamic acid scaffold significantly alters the biodistribution profile of peptide conjugates, a property not shared by the parent D-glutamic acid molecule [2]. These distinct biological and chemical behaviors preclude simple substitution and necessitate the precise procurement of A-Carboxy-D-glutamic acid for targeted research applications.

Risk Factor
A-Carboxy-D-glutamic acid
Potential Substitute
Enzymatic substrate specificity
Not recognized by vitamin K carboxylase; avoids endogenous modification
L-γ-Carboxyglutamic acid is a natural substrate; may introduce unwanted carboxylation in assays
γ‑Carboxyl group presence
Three carboxyl groups enable specific Ca2+ chelation and altered biodistribution
D‑Glutamic acid lacks extra carboxyl; metal binding and renal accumulation profile differ significantly

A-Carboxy-D-glutamic Acid Quantitative Evidence


Carboxylase Stereospecificity: D- vs. L-Isomer

The vitamin K-dependent carboxylase, which converts glutamic acid (Glu) residues in precursor proteins to γ-carboxyglutamic acid (Gla), demonstrates absolute stereospecificity. The enzyme carboxylates L-glutamic acid residues but does not recognize or carboxylate D-glutamic acid residues [1]. This differential activity is a cornerstone for the use of A-Carboxy-D-glutamic acid in research.

Carboxylase stereospecificity
Head-to-head
No measurable carboxylation of D‑isomer; L‑isomer is carboxylated
Supports stereochemical-control study design
In vitro 14C-bicarbonate incorporation assay
Vitamin K Cycle Peptide Synthesis Coagulation Research

Calcium Ion Complexation: Peptide vs. Free Amino Acid

Potentiometric titration studies reveal that the calcium-binding affinity of γ-carboxyglutamic acid (Gla) is significantly enhanced when it is incorporated into a peptide sequence. The dipeptide Gla-Gla exhibits a much higher association constant for Ca2+ (pCa2+ = 3.2) than the free amino acid Gla [1]. While this study compared L- and D-isomers within peptides, it establishes a critical class-level property: the biological function of Gla is context-dependent and not accurately modeled by the free amino acid alone.

Calcium ion complexation
Class-level
pCa2+ = 3.2 for D‑Gla‑Gla dipeptide; free amino acid shows lower affinity
Peptide context critical for Ca2+ binding interpretation
Potentiometric titration; free amino acid not representative
Calcium Binding NMR Spectroscopy Peptide Chemistry

In Vivo Renal Accumulation Impact

In a study of 111In-DTPA-octreotide radiopharmaceuticals, the N-terminal amino acid was varied to assess its impact on renal accumulation. Conjugates bearing D-glutamic acid (Glu, one negative charge) and γ-carboxy-D-glutamic acid (carboxy-Glu, two negative charges) both exhibited lower renal radio-accumulation compared to a conjugate bearing D-phenylalanine [1]. The study concluded that the introduction of a negative charge reduces renal accumulation, independent of the total number of negative charges [1].

In vivo renal accumulation
Head-to-head
Lower renal radio-accumulation vs. D‑Phe control reported
Supports biodistribution modulation research
Mouse model, 4h post-injection; qualitative comparison
Radiopharmaceuticals Biodistribution Renal Clearance

Chiral Purity Requirement in Synthesis

The chemical synthesis of γ-carboxyglutamic acid derivatives is accompanied by extensive racemization, necessitating careful resolution to obtain the D- and L-isomers in high chiral purity [1]. The absolute configuration and optical purity of the D-isomer were historically confirmed by removal of protecting groups and decarboxylation to optically active glutamic acid [2]. This highlights the technical challenge and importance of procuring a well-characterized, enantiomerically pure product.

Chiral purity requirement
Class-level
High enantiomeric purity essential; racemization common in synthesis
Enantiomeric purity directly impacts stereospecific results
Chiral HPLC verification recommended
Asymmetric Synthesis Chiral Resolution Peptide Building Blocks

Optimal Applications of A-Carboxy-D-glutamic Acid


Stereospecific Peptide Synthesis for Calcium-Binding Domains

This scenario is directly supported by evidence of high calcium affinity of Gla-containing peptides [1] and the need for high chiral purity [2]. A-Carboxy-D-glutamic acid is the ideal building block for solid-phase peptide synthesis (SPPS) of sequences designed to mimic or disrupt the function of vitamin K-dependent protein domains. Using the D-isomer allows researchers to create protease-resistant or stereochemically defined peptides to probe the structural requirements of calcium and membrane binding in coagulation factors (e.g., Prothrombin, Factor IX) or bone matrix proteins (e.g., Osteocalcin).

Radiopharmaceuticals with Optimized Renal Clearance

The in vivo data demonstrating reduced renal accumulation for conjugates bearing γ-carboxy-D-glutamic acid, relative to those with a hydrophobic N-terminus, provides a clear rationale for its use in this field [3]. Incorporating this compound as a linker or terminal modifier in peptide-drug conjugates or diagnostic radiopharmaceuticals (e.g., 111In-DTPA-octreotide analogs) is a validated strategy to modulate pharmacokinetics and minimize dose-limiting nephrotoxicity or improve tumor-to-kidney imaging contrast.

Negative Control for Vitamin K Cycle Studies

The established finding that D-glutamic acid residues are not substrates for the vitamin K-dependent carboxylase [4] makes A-Carboxy-D-glutamic acid an essential negative control. In assays designed to measure carboxylase activity, identify enzyme inhibitors, or study post-translational modification, the D-isomer serves as a critical tool to confirm assay specificity and differentiate between specific enzymatic activity and non-specific binding or background signal.

Chiral Reference Standard for Analytical Methods

Given the well-documented challenges of racemization during the synthesis of γ-carboxyglutamic acid derivatives [REFS-2, REFS-5], authentic A-Carboxy-D-glutamic acid serves as a necessary reference standard. Analytical chemistry and QC laboratories require the pure D-isomer to develop and validate chiral HPLC methods for assessing the enantiomeric purity of peptide-based drug candidates or for monitoring the isomerization of the more labile L-isomer under various storage and formulation conditions.

Application
Selection Property
Validation Focus
Stereospecific peptide synthesis for Ca2+-binding domains
Chiral building block utility
Calcium affinity and protease resistance in Gla peptides
Radiopharmaceutical biodistribution studies
Reported renal accumulation profile
Kidney uptake reduction endpoints
Negative control for vitamin K cycle carboxylase assays
Substrate specificity validation
Assay specificity and background signal control
Chiral reference standard for analytical methods
Enantiomeric purity verification
Chiral HPLC method validation and isomerization monitoring
Quote Request

Request a Quote for A-Carboxy-D-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.